![molecular formula C9H9N5 B058476 4,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8-amine CAS No. 115420-04-7](/img/structure/B58476.png)
4,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8-amine
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Overview
Description
4,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8-amine is a heterocyclic aromatic compound that belongs to the class of quinazolinamines. These compounds are characterized by a quinazoline moiety substituted by one or more amine groups. The structure of this compound includes an imidazoquinazoline core, which is known for its significant biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8-amine can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminobenzamide with glyoxal in the presence of ammonium acetate. This reaction typically requires heating under reflux conditions for several hours to yield the desired product .
Another approach involves the use of metal-catalyzed reactions. For instance, the cyclization of 2-aminobenzamide with glyoxal can be catalyzed by copper salts, which can enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, which may possess different biological activities and properties .
Scientific Research Applications
4,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: The compound has shown promise in the development of new therapeutic agents for the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and catalysts for industrial processes
Mechanism of Action
The mechanism of action of 4,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 6-amino-2-[(1-naphthylmethyl)amino]-3,7-dihydro-8H-imidazo[4,5-g]quinazolin-8-one
- 6-amino-3,7-dihydro-imidazo[4,5-g]quinazolin-8-one
Uniqueness
4,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8-amine is unique due to its specific substitution pattern and the presence of an imidazoquinazoline core. This structure imparts distinct biological activities and chemical properties, making it a valuable compound for various scientific and industrial applications .
Biological Activity
4,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8-amine is a heterocyclic compound belonging to the class of quinazolinamines. This compound features a unique fused imidazoquinazoline structure, which imparts significant biological activities and potential therapeutic applications. The exploration of its biological activity is essential for understanding its potential in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C10H10N4, with a molecular weight of approximately 186.21 g/mol. The compound's structure includes both imidazole and quinazoline moieties, contributing to its diverse biological properties.
Biological Activities
Research indicates that compounds within the imidazoquinazoline class exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, related compounds have demonstrated cytotoxic effects against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines with IC50 values ranging from 2.90 to 6.40 µM .
- Enzyme Inhibition : this compound has been studied for its potential as an enzyme inhibitor. It interacts with specific biological macromolecules, which can modulate enzymatic activity and signal transduction pathways .
- Neuroprotective Effects : Some structural analogs have exhibited neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases.
The mechanism of action for this compound involves binding to specific enzymes and receptors. This binding can inhibit enzymatic activity by blocking substrate access or modulating receptor-mediated signaling pathways. For example, it has been noted to affect the apoptosis pathways in cancer cells by altering the expression levels of proteins such as p53 and Bcl-2 .
Case Studies
Recent studies have highlighted the efficacy of this compound derivatives:
- Cytotoxicity Against Cancer Cells : A study found that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin and erlotinib against MCF-7 cells. The derivatives induced apoptosis and cell cycle arrest in the G1 phase .
- Enzyme Inhibition : Research demonstrated that derivatives could effectively inhibit EGFR and VEGFR pathways, which are crucial in cancer progression and angiogenesis. The most potent inhibitors showed IC50 values as low as 0.35 µM against EGFR .
Comparative Analysis
The following table summarizes the biological activities of structurally similar compounds:
Compound Name | Structural Features | Unique Characteristics | Biological Activity |
---|---|---|---|
6-aminoquinazoline | Contains a quinazoline core | Known for anticancer properties | Anticancer |
2-aminoimidazo[4,5-b]pyridine | Features an imidazole ring | Exhibits neuroprotective effects | Neuroprotection |
7-aminoquinazolinone | Similar bicyclic structure | Potential anti-inflammatory activity | Anti-inflammatory |
2-(2-aminoethyl)-imidazo[1,2-a]pyridine | Contains an aminoethyl side chain | Investigated for antimicrobial properties | Antimicrobial |
Properties
IUPAC Name |
4,9-dihydro-1H-imidazo[4,5-g]quinazolin-8-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5/c10-9-5-1-7-8(13-3-12-7)2-6(5)11-4-14-9/h3-4H,1-2H2,(H,12,13)(H2,10,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVUWLWJCBEYQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CC3=C1NC=N3)N=CN=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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